molecular formula C19H18N4NaO8 B1667525 Bispyribac-sodium CAS No. 125401-92-5

Bispyribac-sodium

Cat. No. B1667525
CAS RN: 125401-92-5
M. Wt: 453.4 g/mol
InChI Key: OLXPCSUEHPHOLS-UHFFFAOYSA-N
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Safety and Hazards

Bispyribac-sodium can cause harm if swallowed or absorbed through skin or eyes . It is advised to wear proper personal protective equipment and follow label instructions while handling . There is currently no evidence of this compound exposure causing birth defects, reproductive toxicity, or genetic mutations in mammals .

Biochemical Analysis

Biochemical Properties

Bispyribac-sodium is a systemic herbicide, meaning it moves throughout the plant tissue . It inhibits the enzyme acetolactate synthase (ALS), which is necessary for growth . This herbicide also inhibits the synthesis of branch chain amino acids such as valine, leucine, and isoleucine .

Cellular Effects

This compound disrupts cell division by inhibiting the enzyme acetolactate synthase (ALS), which is necessary for the growth of plants . The herbicide’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through this inhibition.

Molecular Mechanism

The molecular mechanism of action of this compound is through the inhibition of the enzyme acetolactate synthase (ALS) . This inhibition disrupts the synthesis of certain amino acids, thereby affecting the growth of the plant .

Temporal Effects in Laboratory Settings

This compound is broken down by microbes and has a half-life of 62 days in aerobic environments and 88 to 109 days in anaerobic environments . It is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely .

Dosage Effects in Animal Models

It may be a skin sensitizer .

Metabolic Pathways

This compound inhibits the enzyme acetolactate synthase (ALS), which is the first enzyme in the biosynthetic pathway for the amino acids valine, leucine, and isoleucine .

Transport and Distribution

This compound is highly soluble in water , indicating that it can be easily transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the available literature.

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the available literature. As a systemic herbicide, it is known to move throughout the plant tissue .

Preparation Methods

Chemical Reactions Analysis

Bispyribac-sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include bases and solvents that facilitate the condensation process . The major products formed from these reactions are typically derivatives of the original compound, maintaining the core structure of this compound.

Comparison with Similar Compounds

Bispyribac-sodium is unique among herbicides due to its specific inhibition of ALS and its effectiveness in aquatic environments . Similar compounds include:

These compounds also target ALS but differ in their chemical structures and specific applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bispyribac-sodium involves the reaction of 4,6-dimethoxypyrimidin-2-amine with 4,6-dichloropyrimidine-2-carboxylic acid in the presence of sodium hydroxide and sodium hydride. The resulting intermediate is then reacted with 4,5-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid in the presence of sodium hydroxide and sodium hydride to yield Bispyribac-sodium.", "Starting Materials": ["4,6-dimethoxypyrimidin-2-amine", "4,6-dichloropyrimidine-2-carboxylic acid", "sodium hydroxide", "sodium hydride", "4,5-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid"], "Reaction": ["Step 1: React 4,6-dimethoxypyrimidin-2-amine with 4,6-dichloropyrimidine-2-carboxylic acid in the presence of sodium hydroxide and sodium hydride to yield an intermediate", "Step 2: React the intermediate from Step 1 with 4,5-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid in the presence of sodium hydroxide and sodium hydride to yield Bispyribac-sodium"] }

CAS RN

125401-92-5

Molecular Formula

C19H18N4NaO8

Molecular Weight

453.4 g/mol

IUPAC Name

sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

InChI

InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25);

InChI Key

OLXPCSUEHPHOLS-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+]

SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+]

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC.[Na]

Appearance

Solid powder

Other CAS RN

125401-92-5

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid
bispyribac
bispyribac-sodium
KIH-2023
Nominee

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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